2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol
Overview
Description
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often include mild temperatures and the use of solvents such as methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition has also been proposed . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and pyrrolidines, which can be further functionalized for specific applications.
Scientific Research Applications
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol is unique due to its specific substitution pattern and the presence of both an amino and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-[methyl-[(3S)-pyrrolidin-3-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQSNNWKLLATJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653495 | |
Record name | 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748766-92-9 | |
Record name | 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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